2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
- It features an indole moiety, an iodo-substituted quinazoline core, and a methoxyphenyl group.
- Quinazolin-4(3H)-ones exhibit diverse biological activities and have attracted attention in medicinal chemistry.
2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one: , often referred to as , belongs to the quinazoline family of compounds.
Preparation Methods
- A straightforward synthetic method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
- The reaction proceeds using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, without requiring a metal catalyst.
- This green and efficient method yields quinazolin-4(3H)-ones in good to excellent yields .
Chemical Reactions Analysis
- Quinazolin-4(3H)-ones can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., TBHP), reducing agents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Quinazolin-4(3H)-ones serve as building blocks for drug discovery due to their diverse pharmacophores.
Biology: They exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Medicine: Some derivatives show potential as kinase inhibitors, antiviral agents, and antidiabetic drugs.
Industry: Their synthetic versatility makes them valuable for designing new materials.
Mechanism of Action
- The exact mechanism varies based on the specific derivative and its target.
- Molecular targets may include kinases, enzymes, or receptors.
- Pathways involved could be related to cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
- Quinazolin-4(3H)-ones are unique due to their indole and iodo-quinazoline combination.
- Similar compounds include quinazolines, benzothiazoles, and indole derivatives.
Properties
Molecular Formula |
C26H20IN3O3 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O3/c1-3-29-23-10-5-4-9-19(23)20(25(29)31)15-24-28-22-12-11-16(27)13-21(22)26(32)30(24)17-7-6-8-18(14-17)33-2/h4-15H,3H2,1-2H3/b20-15+ |
InChI Key |
XPTPBFMOYVFTKT-HMMYKYKNSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C\C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
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